molecular formula C8H10ClN3OS B7943385 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No.: B7943385
M. Wt: 231.70 g/mol
InChI Key: BTZXUNXVPBFMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a compound that features a thiophene ring and an oxadiazole ring Thiophene is a five-membered heterocyclic compound containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and the coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield various amine derivatives .

Scientific Research Applications

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The thiophene and oxadiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and oxadiazole derivatives, such as:

Uniqueness

What sets 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride apart is its unique combination of the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new bioactive compounds and advanced materials .

Properties

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6;/h1-2,5H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZXUNXVPBFMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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